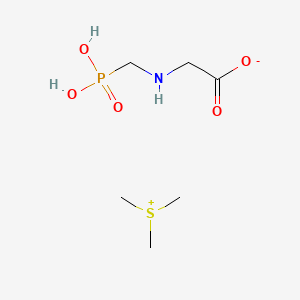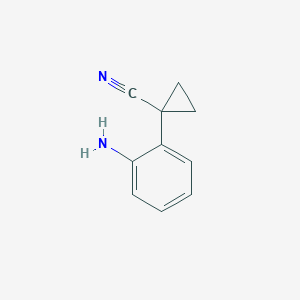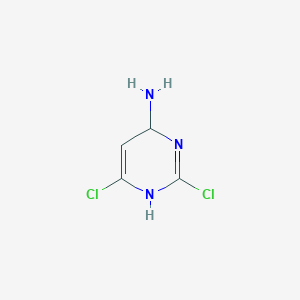![molecular formula C7H16ClN3O2S B11727351 2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride](/img/structure/B11727351.png)
2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride is an organic compound with the molecular formula C7H15N3O2S·HCl. It is a derivative of amino acids and is commonly used in scientific research due to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride typically involves the reaction of citrulline with methylthioamine. The reaction is carried out under controlled conditions, often requiring the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process generally includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: It is investigated for its effects on nitric oxide synthesis and its potential use in treating diseases related to nitric oxide dysregulation.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide. By inhibiting NOS, the compound reduces the levels of nitric oxide, which can have various physiological effects, including vasoconstriction and reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Methyl-L-thiocitrulline: Another NOS inhibitor with a similar structure and function.
L-NAME: A widely used NOS inhibitor in research.
Aminoguanidine: An inhibitor of inducible NOS with different chemical properties.
Uniqueness
2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride is unique due to its specific inhibition of neuronal NOS and its potential therapeutic applications in diseases related to nitric oxide dysregulation .
Eigenschaften
Molekularformel |
C7H16ClN3O2S |
|---|---|
Molekulargewicht |
241.74 g/mol |
IUPAC-Name |
2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15N3O2S.ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H |
InChI-Schlüssel |
PUDRIFKGLXQFOM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NCCCC(C(=O)O)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Hydroxymethylphenyl)amino]-3-pyridine-sulfonamide](/img/structure/B11727275.png)


![3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11727286.png)


![2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11727304.png)


![2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11727327.png)

![3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B11727333.png)


